molecular formula C19H19NO3 B12213090 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one

Cat. No.: B12213090
M. Wt: 309.4 g/mol
InChI Key: HTROTPHKKFHKNK-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a benzyl group attached to an indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one typically involves the reaction of 5-methylisatin with acetone. The reaction is catalyzed by a Lewis acid, such as Cu(II)-thiophene-2,5-bis(amino-alcohol), under controlled conditions. The reaction proceeds through an asymmetric Aldol reaction followed by a Domino Knoevenagel Michael cyclization . The product is obtained as a white solid with a melting point of 165-167°C and an isolated yield of 99% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group in 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one distinguishes it from other similar compounds

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one

InChI

InChI=1S/C19H19NO3/c1-13-8-9-17-16(10-13)19(23,11-14(2)21)18(22)20(17)12-15-6-4-3-5-7-15/h3-10,23H,11-12H2,1-2H3

InChI Key

HTROTPHKKFHKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3

Origin of Product

United States

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